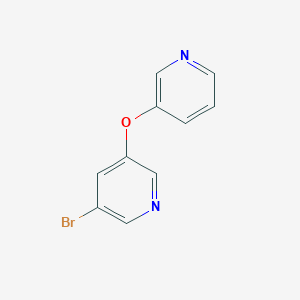
Pyridine, 3-bromo-5-(3-pyridinyloxy)-
概要
説明
“Pyridine, 3-bromo-5-(3-pyridinyloxy)-” is a chemical compound with the molecular formula C10H7BrN2O and a molecular weight of 251.08 . It is also known as "3-Bromo-5-(pyridin-3-yloxy)pyridine" .
Molecular Structure Analysis
The molecular structure of “Pyridine, 3-bromo-5-(3-pyridinyloxy)-” consists of a pyridine ring with bromine and pyridinyloxy substituents at the 3rd and 5th positions respectively .Physical And Chemical Properties Analysis
The predicted boiling point of “Pyridine, 3-bromo-5-(3-pyridinyloxy)-” is 336.2±32.0 °C and its predicted density is 1.543±0.06 g/cm3 . The predicted pKa value is 3.84±0.10 .科学的研究の応用
Synthesis of Novel Pyridine Derivatives
Studies have demonstrated efficient synthesis methods for creating novel pyridine-based derivatives. For instance, Ahmad et al. (2017) reported on the palladium-catalyzed Suzuki cross-coupling reaction to synthesize a series of novel pyridine derivatives. This process involved reactions of 5-bromo-2-methylpyridin-3-amine with arylboronic acids. The study also included quantum mechanical investigations, indicating these compounds as potential candidates for chiral dopants in liquid crystals due to their structural characteristics (Ahmad et al., 2017).
Biological Activities
Research into the biological activities of pyridine derivatives has shown promising results. The compounds synthesized by Ahmad et al. (2017) exhibited significant biological activities, including anti-thrombolytic, biofilm inhibition, and haemolytic activities. Specifically, one compound displayed notable efficacy against clot formation in human blood, and another was highly potent against Escherichia coli, suggesting their potential in medical applications (Ahmad et al., 2017).
Materials Science Applications
In the realm of materials science, pyridine derivatives are explored for their potential use in various applications. The study by Ahmad et al. (2017) suggested that due to the electronic properties elucidated through Density Functional Theory (DFT) studies, these novel pyridine derivatives could be useful in the development of new materials, particularly as chiral dopants for liquid crystals. This is attributed to their favorable molecular orbitals, reactivity indices, and dipole measurements, which indicate their utility in materials science (Ahmad et al., 2017).
特性
IUPAC Name |
3-bromo-5-pyridin-3-yloxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-8-4-10(7-13-5-8)14-9-2-1-3-12-6-9/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCIOASKNKWOHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620886 | |
| Record name | 3-Bromo-5-[(pyridin-3-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine, 3-bromo-5-(3-pyridinyloxy)- | |
CAS RN |
422557-19-5 | |
| Record name | 3-Bromo-5-[(pyridin-3-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Butanol, 4,4'-[1,4-butanediylbis(oxy)]bis-](/img/structure/B3052459.png)
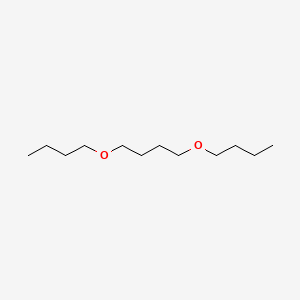
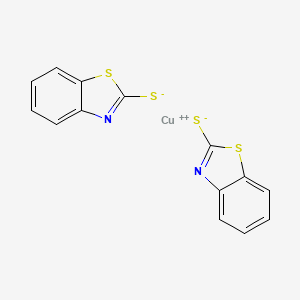

![2-[5-(4-Bromophenyl)-1H-pyrazol-3-YL]phenol](/img/structure/B3052463.png)
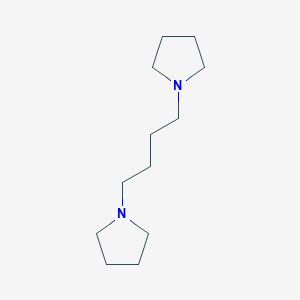
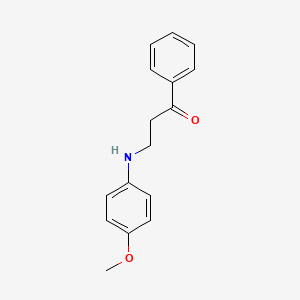
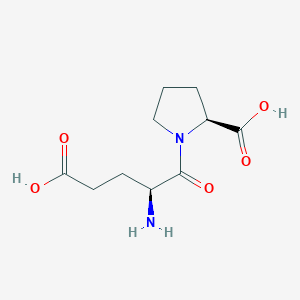
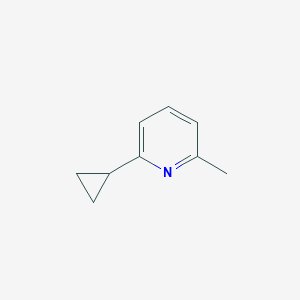
![4-[(Carbamoylimino)amino]benzoic acid](/img/structure/B3052472.png)
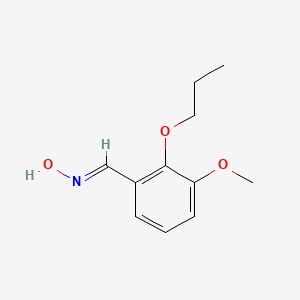
![3-[(2-Morpholin-4-ylethyl)amino]propanenitrile](/img/structure/B3052479.png)
